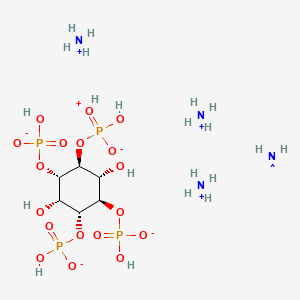
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is a cell signaling inositol phosphate intermediate. It is a derivative of inositol, a type of sugar alcohol, and plays a crucial role in various cellular processes. This compound is often used in scientific research to study cell signaling pathways and the regulation of cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) involves the phosphorylation of inositol at specific positions. The process typically requires the use of phosphorylating agents under controlled conditions to ensure the correct placement of phosphate groups. The reaction conditions often include the use of solvents like water or phosphate-buffered saline (PBS) at a pH of 7.2 .
Industrial Production Methods: Industrial production of D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The compound is usually produced as a lyophilized powder for ease of storage and handling .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as an intermediate in the production of other inositol phosphates .
Common Reagents and Conditions: The common reagents used in these reactions include phosphorylating agents such as ATP and specific kinases like inositol-1,3,4,6-tetraphosphate 5-kinase and inositol-1,3,4,6-tetraphosphate 2-kinase. The reactions typically occur under physiological conditions, with a pH around 7.2 and at body temperature (37°C) .
Major Products: The major products formed from these reactions include inositol-1,3,4,5,6-pentaphosphate and inositol-1,2,3,4,6-pentaphosphate.
Scientific Research Applications
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is widely used in scientific research due to its role in cell signaling. It serves as a substrate for various kinases, making it valuable for studying phosphorylation pathways. In biology, it is used to investigate the regulation of cellular functions and the role of inositol phosphates in signal transduction .
In medicine, this compound is used to explore potential therapeutic targets for diseases related to cell signaling abnormalities. It is also employed in the study of metabolic pathways and the development of drugs that can modulate these pathways .
In the industry, D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is used in the production of other inositol phosphates and related compounds. Its role as an intermediate makes it a valuable component in the synthesis of complex molecules .
Mechanism of Action
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) exerts its effects by acting as an intermediate in the phosphorylation of inositol. It serves as a substrate for specific kinases, which add phosphate groups to the inositol molecule at designated positions. This process is crucial for the regulation of various cellular functions, including signal transduction and metabolic pathways .
The molecular targets of this compound include inositol kinases and phosphatases, which are enzymes responsible for adding and removing phosphate groups, respectively. The pathways involved in its mechanism of action are primarily related to cell signaling and the regulation of cellular activities .
Comparison with Similar Compounds
Similar Compounds:
- D-myo-Inositol-1,2,3,4,5,6-hexakisphosphate (phytic acid)
- D-myo-Inositol-1,3,4,5,6-pentaphosphate
- D-myo-Inositol-1,2,3,4,6-pentaphosphate
- D-myo-Inositol-1,4,5-triphosphate
Uniqueness: D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium salt) is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. Its role as an intermediate in the production of higher-order inositol phosphates makes it a crucial component in the study of cell signaling pathways. Unlike some other inositol phosphates, it is a poor activator of the inositol 1,4,5-trisphosphate receptor, highlighting its distinct functional properties .
Properties
Molecular Formula |
C6H27N4O18P4 |
|---|---|
Molecular Weight |
567.19 g/mol |
InChI |
InChI=1S/C6H16O18P4.3H3N.H2N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);3*1H3;1H2/t1-,2+,3-,4+,5-,6+;;;; |
InChI Key |
TYJWRBQKZVRBFU-ODDQJIBDSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@H]([C@H]([C@@H]1OP(=O)(O)[O-])OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=[OH+])(O)[O-])O.[NH4+].[NH4+].[NH4+].[NH2] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=[OH+])(O)[O-])O.[NH4+].[NH4+].[NH4+].[NH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




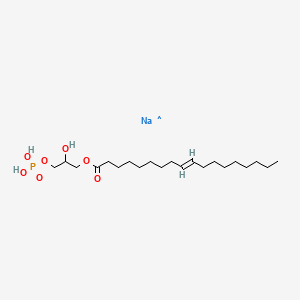
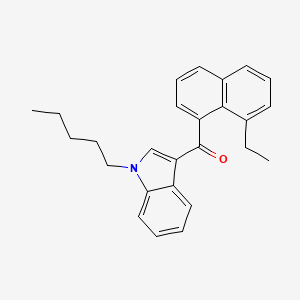
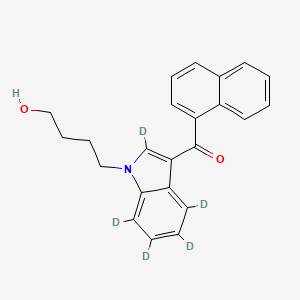
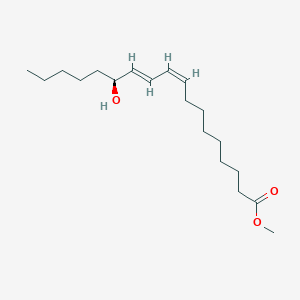
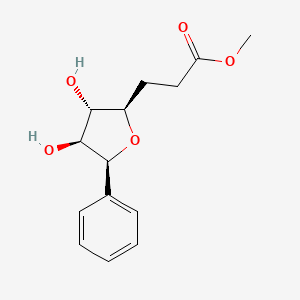
![4-[2-(4-hydroxyphenyl)-4-propyl-1H-pyrazol-5-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B10766871.png)
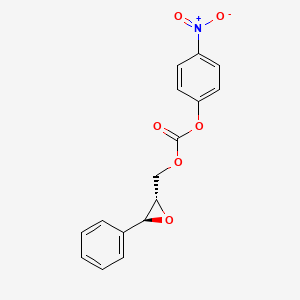

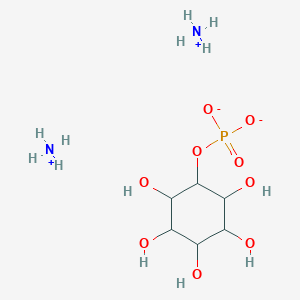
![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)
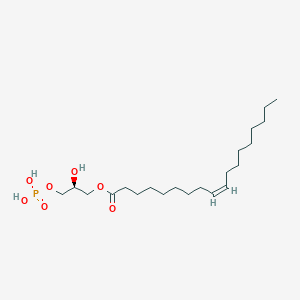
![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
